![molecular formula C18H14ClN3O2 B2851682 N'-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide CAS No. 478063-00-2](/img/structure/B2851682.png)
N'-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
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Overview
Description
N-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide (N-CBZ-PYB) is a novel carbohydrazide compound with potential applications in scientific research. It is a derivative of benzoyl chloride and pyrrol-1-ylbenzene and can be synthesized through a variety of methods. N-CBZ-PYB has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. In
Scientific Research Applications
Chemical Properties
The compound “4-chloro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzohydrazide” has a CAS Number of 478063-00-2 and a molecular weight of 339.78 .
Biological Evaluation
A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’- (2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity . Some of these compounds underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
Antibacterial Activity
Some of the synthesized compounds showed strong antibacterial properties . This suggests that “4-chloro-N’-[2-(1H-pyrrol-1-yl)benzohydrazide” could potentially be used in the development of new antibacterial agents.
Antitubercular Activity
In addition to their antibacterial properties, some of the synthesized compounds also exhibited antitubercular properties . This indicates a potential application of “4-chloro-N’-[2-(1H-pyrrol-1-yl)benzohydrazide” in the treatment of tuberculosis.
Inhibition of Enoyl ACP Reductase
The majority of the synthesized molecules exhibited appreciable action against the enzyme enoyl ACP reductase . This enzyme is a key player in the fatty acid synthesis pathway of bacteria, making it a potential target for antibacterial drugs.
Inhibition of DHFR Enzymes
The synthesized molecules also showed significant inhibitory activity against DHFR enzymes . Dihydrofolate reductase (DHFR) is an enzyme involved in the synthesis of nucleotides and thus DNA. Inhibitors of this enzyme are used in the treatment of cancer and bacterial infections.
Molecular Docking Studies
Molecular docking studies were conducted to determine the potential mode of action of the synthesized compounds . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
Future Therapeutic Possibilities
These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
Mechanism of Action
Target of Action
The primary targets of 4-chloro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzohydrazide are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets by binding to the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This binding inhibits the normal functioning of these enzymes, leading to disruption in bacterial growth and proliferation .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase affects the fatty acid synthesis pathway in bacteria, leading to an inability to produce essential lipids . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway , which is vital for the synthesis of nucleotides in bacteria .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth and proliferation . This is due to the disruption of essential biochemical pathways in the bacteria caused by the inhibition of the Enoyl ACP Reductase and DHFR enzymes .
properties
IUPAC Name |
N'-(4-chlorobenzoyl)-2-pyrrol-1-ylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-9-7-13(8-10-14)17(23)20-21-18(24)15-5-1-2-6-16(15)22-11-3-4-12-22/h1-12H,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGIVYWFFPLHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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